molecular formula C31H34O5S2 B8384815 Triphenylsulfonium 2-[(Adamantane-1-carbonyl)oxy]ethanesulfonate

Triphenylsulfonium 2-[(Adamantane-1-carbonyl)oxy]ethanesulfonate

Cat. No.: B8384815
M. Wt: 550.7 g/mol
InChI Key: WYYSEXOKTYXQKL-UHFFFAOYSA-M
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Description

Triphenylsulfonium 2-[(Adamantane-1-carbonyl)oxy]ethanesulfonate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a triphenylsulfonium group and an adamantane derivative, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triphenylsulfonium 2-[(Adamantane-1-carbonyl)oxy]ethanesulfonate typically involves the reaction of triphenylsulfonium salts with adamantane derivatives under controlled conditions. The reaction conditions often include the use of specific solvents, temperature control, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Triphenylsulfonium 2-[(Adamantane-1-carbonyl)oxy]ethanesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Triphenylsulfonium 2-[(Adamantane-1-carbonyl)oxy]ethanesulfonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Triphenylsulfonium 2-[(Adamantane-1-carbonyl)oxy]ethanesulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triphenylsulfonium 2-[(Adamantane-1-carbonyl)oxy]ethanesulfonate stands out due to its unique combination of the triphenylsulfonium group and the adamantane derivative, which confer distinct chemical and physical properties. These properties make it valuable for specific applications in research and industry.

Properties

Molecular Formula

C31H34O5S2

Molecular Weight

550.7 g/mol

IUPAC Name

2-(adamantane-1-carbonyloxy)ethanesulfonate;triphenylsulfanium

InChI

InChI=1S/C18H15S.C13H20O5S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;14-12(18-1-2-19(15,16)17)13-6-9-3-10(7-13)5-11(4-9)8-13/h1-15H;9-11H,1-8H2,(H,15,16,17)/q+1;/p-1

InChI Key

WYYSEXOKTYXQKL-UHFFFAOYSA-M

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)OCCS(=O)(=O)[O-].C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 125 g of trifluoroacetic acid were dissolved 14.8 g (0.10 mole) of sodium isethionate and 18.0 g (0.10 mole) of 1-adamantanecarboxylic acid. To this solution, 32.0 g (0.15 mole) of trifluoroacetic anhydride was added dropwise, followed by stirring for 2 hours at room temperature. Then 430 g (0.15 mole) of an aqueous solution of triphenylsulfonium chloride prepared in Synthesis Example 1-1, 800 g of water, and 1,500 g of methylene chloride were added, followed by stirring for 1 hour at room temperature. At the end of stirring, the organic layer was taken out, aqueous sodium bicarbonate was added dropwise until the pH of the aqueous layer ceased to be acidic, and the organic layer was then taken out. The organic layer was washed with water and concentrated in vacuum. Methyl isobutyl ketone was added to the concentrate, which was concentrated in vacuum again while distilling off the residual water. Diisopropyl ether was added to the residue for recrystallization. The crystals were collected and dried, obtaining the target compound, triphenylsulfonium 2-(adamantane-1-carbonyloxy)ethanesulfonate. White crystals, 34.1 g, yield 62%. The compound, designated PAG-1, has the following structure.
Quantity
32 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
430 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
800 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium isethionate
Quantity
14.8 g
Type
reactant
Reaction Step Four
Quantity
18 g
Type
reactant
Reaction Step Four
Quantity
125 g
Type
solvent
Reaction Step Four

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